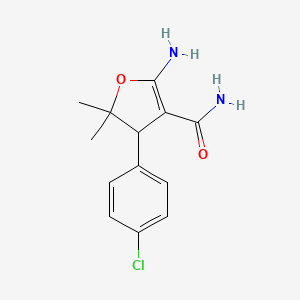
2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a dihydrofuran ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization and amination reactions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Piperidine, ammonium acetate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-bromophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide: Similar structure but with a bromine atom instead of chlorine.
2-Amino-4-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chlorophenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry and pharmaceutical research .
Properties
CAS No. |
22109-10-0 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
5-amino-3-(4-chlorophenyl)-2,2-dimethyl-3H-furan-4-carboxamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2)10(7-3-5-8(14)6-4-7)9(11(15)17)12(16)18-13/h3-6,10H,16H2,1-2H3,(H2,15,17) |
InChI Key |
OTRBUWNMLMDKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=C(O1)N)C(=O)N)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




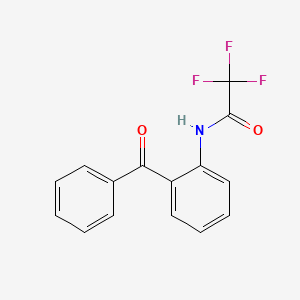
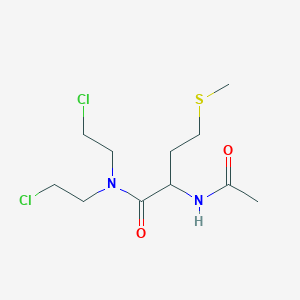
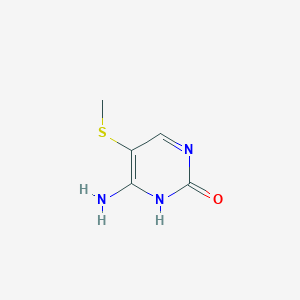
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)
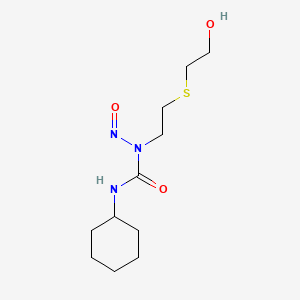
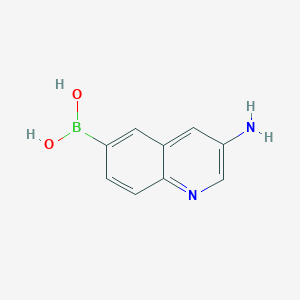
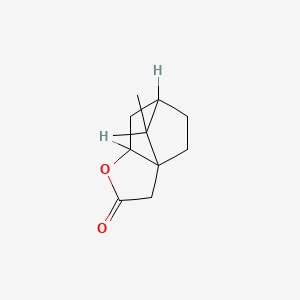

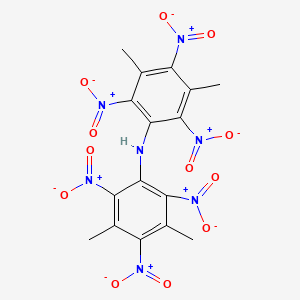
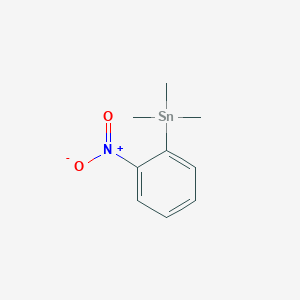
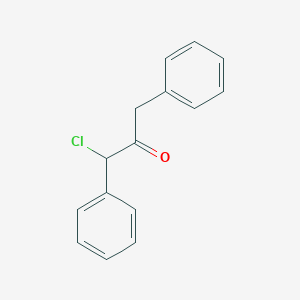
![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)
